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molecular formula C11H18 B8718077 1-Ethyl-3-tert-butyl-cyclopentadiene CAS No. 877880-57-4

1-Ethyl-3-tert-butyl-cyclopentadiene

Cat. No. B8718077
M. Wt: 150.26 g/mol
InChI Key: HWFNAIRTAQKISS-UHFFFAOYSA-N
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Patent
US07863368B2

Procedure details

A 300-ml three-necked flask equipped with a magnetic stirrer and a three-way cock in a nitrogen atmosphere was charged with 200 ml of dehydrated diethyl ether and 52 ml of a 3.0 M diethyl ether solution of ethylmagnesium bromide (154 mmol). In an ice water bath, 17.8 g (129 mmol) of 3-tert-butylcyclopentenone was added dropwise to the flack over a period of 1 hour. The mixture was stirred at room temperature for 20 hours, and the resultant reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic phase was separated, and the aqueous phase was extracted with 50 ml of ether two times. The organic phases were combined and washed two times with a saturated aqueous sodium hydrogencarbonate solution, two times with water, and two times with a saturated salt solution. The product was dried over magnesium sulfate and the solvent was distilled off. The distillate was purified by column chromatography to give 20.2 g of a light yellow transparent liquid (GC purity: 75%). The yield was 78%. The compound was identified by 1H-NMR spectroscopy. The results are as follows.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
154 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[C:5]([C:9]1[CH2:13][CH2:12][C:11](=O)[CH:10]=1)([CH3:8])([CH3:7])[CH3:6].Cl>C(OCC)C>[CH2:1]([C:12]1[CH2:11][CH:10]=[C:9]([C:5]([CH3:8])([CH3:7])[CH3:6])[CH:13]=1)[CH3:2]

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(CC1)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
154 mmol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300-ml three-necked flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
the resultant reaction solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 50 ml of ether two times
WASH
Type
WASH
Details
washed two times with a saturated aqueous sodium hydrogencarbonate solution, two times with water, and two times with a saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
The distillate was purified by column chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)C1=CC(=CC1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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